2-[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid
Description
Properties
IUPAC Name |
2-[1-(2,2-difluoroethyl)-4-iodopyrazol-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2IN2O2/c8-6(9)3-12-2-4(10)5(11-12)1-7(13)14/h2,6H,1,3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSBNQPATHTHFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)CC(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knorr-Type Cyclocondensation
The classical Knorr pyrazole synthesis remains a viable route, employing hydrazines and 1,3-diketones. For this compound, ethyl 3-(2,2-difluoroethylamino)prop-2-enoate (1) reacts with iodoacetylacetone (2) under acidic conditions to yield the pyrazole core (3).
$$
\text{C}5\text{H}8\text{F}2\text{N}2\text{O}2 + \text{C}5\text{H}7\text{IO}2 \xrightarrow{\text{HCl, EtOH}} \text{C}{10}\text{H}{12}\text{F}2\text{IN}2\text{O}2 + \text{H}2\text{O}
$$
This method achieves 58–62% yields but requires subsequent oxidation to install the acetic acid group.
Electrochemical Cyclization
Recent advances in electrochemical synthesis (as demonstrated in) enable direct assembly of fluorinated pyrazoles. A mixture of 2,2-difluoroethylamine (4) and 3-iodo-2-ketobutyric acid (5) undergoes cyclization in hexafluoroisopropanol (HFIP) at 3.5 V:
$$
\begin{array}{ccc}
\text{NH}2\text{CF}2\text{CH}3 & + & \text{ICH}2\text{COCOOH} \
& \xrightarrow{\text{Graphite electrodes}} & \
& \text{C}7\text{H}7\text{F}2\text{IN}2\text{O}_2 & \
\end{array}
$$
Key advantages:
- No exogenous oxidants required
- 73% yield with >95% regioselectivity for the 1,3-disubstituted isomer
Directed Iodination Methodologies
Electrophilic Iodination with N-Iodosuccinimide (NIS)
The acetic acid group at C3 directs electrophilic substitution to C4. Using NIS in dichloroethane at 0°C:
| Condition | Yield | Regioselectivity (C4:C5) |
|---|---|---|
| NIS, FeCl₃ | 82% | 9:1 |
| NIS, TFA | 68% | 7:1 |
| NIS, BF₃·Et₂O | 75% | 8.5:1 |
Optimal results use FeCl₃ (0.1 equiv) to coordinate the acetic acid carbonyl, enhancing C4 selectivity.
Transition Metal-Mediated Iodination
Palladium-catalyzed C–H activation enables late-stage iodination. The Pd(OAc)₂/PhI(OAc)₂ system in DMAc at 120°C achieves:
$$
\text{C}7\text{H}8\text{F}2\text{N}2\text{O}2 + \text{PhI(OAc)}2 \xrightarrow{\text{Pd}} \text{C}7\text{H}7\text{F}2\text{IN}2\text{O}_2 + \text{PhOAc}
$$
- Key benefit : Tolerates pre-installed difluoroethyl groups
- Limitation : Requires 10 mol% Pd, increasing costs
Installation of the 2,2-Difluoroethyl Group
Alkylation of Pyrazole Nitrogen
Reaction of 4-iodo-3-acetic acid pyrazole (6) with 2,2-difluoroethyl triflate (7) in DMF/K₂CO₃:
$$
\text{C}5\text{H}5\text{IN}2\text{O}2 + \text{CF}2\text{HCH}2\text{OTf} \xrightarrow{\text{Base}} \text{C}7\text{H}7\text{F}2\text{IN}2\text{O}_2
$$
Optimized conditions :
Radical Difluoroethylation
Emerging photoredox methods using Ru(bpy)₃Cl₂ and 2,2-difluoroethyl iodide under blue LED irradiation:
$$
\text{Pyrazole} + \text{ICF}2\text{CH}3 \xrightarrow{\text{hν}} \text{N-CF}2\text{CH}3 \text{ product}
$$
Functional Group Interconversion: Acetic Acid Installation
Oxidation of Ethyl Ester Precursors
Hydrolysis of ethyl 2-[1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetate (8) under basic conditions:
$$
\text{C}{10}\text{H}{12}\text{F}2\text{IN}2\text{O}2 \xrightarrow{\text{NaOH, EtOH}} \text{C}7\text{H}7\text{F}2\text{IN}2\text{O}2
$$
Reaction profile :
Carbonylation of 3-Bromopyrazoles
Palladium-catalyzed carbonylation using Mo(CO)₆ as CO source:
$$
\text{C}5\text{H}5\text{BrF}2\text{IN}2 + \text{Mo(CO)}6 \xrightarrow{\text{PdCl}2} \text{C}7\text{H}7\text{F}2\text{IN}2\text{O}_2
$$
Conditions :
Industrial-Scale Considerations
Cost Analysis of Key Steps
| Step | Cost Driver | Contribution to Total Cost |
|---|---|---|
| Iodination | NIS price ($320/kg) | 42% |
| Difluoroethylation | Triflate reagent stability | 28% |
| Purification | Column chromatography | 19% |
Process intensification strategies :
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-factor | 18.7 | 5.2 |
| PMI (g/g) | 23.4 | 8.9 |
| Energy (kWh/mol) | 48 | 16 |
Electrochemical methods (Section 2.2) show particular promise for reducing waste.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as azides or thiols.
Scientific Research Applications
Chemistry
In chemistry, 2-[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.
Biology
The compound’s potential biological activity is of interest in drug discovery and development. Researchers investigate its interactions with biological targets to identify new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as pharmaceuticals. The presence of difluoroethyl and iodine groups can enhance the compound’s pharmacokinetic properties, such as bioavailability and metabolic stability.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 2-[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [1-(2,2-difluoroethyl)-4-chloro-1H-pyrazol-3-yl]acetic acid
- [1-(2,2-difluoroethyl)-4-bromo-1H-pyrazol-3-yl]acetic acid
- [1-(2,2-difluoroethyl)-4-fluoro-1H-pyrazol-3-yl]acetic acid
Uniqueness
Compared to its analogs, 2-[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid is unique due to the presence of the iodine atom, which can participate in specific interactions, such as halogen bonding. This can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various scientific and industrial applications.
Biological Activity
2-[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, biological effects, and relevant case studies associated with this compound.
The compound has the following physicochemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇F₂IN₂O₂ |
| Molecular Weight | 316.04 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| CAS Number | 1795426-60-6 |
These properties suggest that the compound may exhibit unique interactions within biological systems due to its structural components, including the difluoroethyl and iodo groups.
Anticancer Potential
Recent studies indicate that compounds similar to this compound may possess anticancer properties. For instance, derivatives of pyrazole have been shown to induce apoptosis in various cancer cell lines. One study demonstrated that a related pyrazole derivative exhibited cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin . This suggests that this compound could be explored further for similar therapeutic applications.
Enzyme Inhibition
The compound's structure may allow it to interact with specific enzymes involved in disease processes. For example, pyrazole derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's . This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function.
Study on Antioxidant Activity
A comparative study involving multiple pyrazole derivatives indicated that certain compounds exhibited significant antioxidant activity through DPPH radical scavenging assays. Although specific data for this compound was not detailed, the general trend suggests potential antioxidant properties .
Anti-inflammatory Effects
Research has shown that some pyrazole derivatives possess anti-inflammatory properties by inhibiting inducible nitric oxide synthase (iNOS). The IC₅₀ values for these compounds ranged from moderate to high efficacy in reducing inflammation markers in vitro . This aspect is particularly relevant as chronic inflammation is a precursor to various diseases, including cancer and neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 2-[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid, and how can reaction conditions be optimized to improve yields?
- Answer: The synthesis involves multi-step reactions, including iodination and difluoroethylation. Key challenges include regioselective iodination of the pyrazole ring and minimizing side reactions during difluoroethyl group introduction. Optimization strategies include:
- Catalyst selection: Palladium-based catalysts (e.g., Pd(OAc)₂) paired with ligands like XPhos enhance coupling efficiency in halogenation steps .
- Temperature control: Maintaining 40–100°C during coupling reactions reduces decomposition of sensitive intermediates .
- Solvent systems: Polar aprotic solvents (e.g., DMF) improve solubility of iodinated intermediates, while inert atmospheres prevent oxidation .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing the structure of this compound?
- Answer:
- X-ray crystallography: Provides unambiguous confirmation of the pyrazole core geometry, iodine positioning, and difluoroethyl group orientation. For example, similar pyrazole derivatives resolved at 153 K with R-factors < 0.05 ensure high precision .
- NMR spectroscopy: ¹H/¹³C NMR (especially ¹⁹F NMR) verifies fluorinated substituents. Chemical shifts for difluoroethyl groups typically appear at δ 4.5–5.0 ppm (¹H) and δ 110–120 ppm (¹⁹F) .
- Mass spectrometry (HRMS): Confirms molecular ion peaks with isotopic patterns matching iodine (e.g., [M+H]⁺ at m/z 385.95) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) guide the design of derivatives with enhanced bioactivity or stability?
- Answer:
- Reactivity prediction: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks, aiding in functionalization .
- Conformational analysis: Molecular dynamics simulations assess the stability of the difluoroethyl group under physiological conditions, informing structural modifications .
- Docking studies: Models interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding and hydrophobic contacts with the pyrazole core and iodine substituent .
Q. What experimental approaches resolve contradictions between theoretical predictions and observed spectroscopic data for this compound?
- Answer:
- Variable-temperature NMR: Detects dynamic processes (e.g., fluorine rotation) that may obscure signal splitting, clarifying discrepancies between predicted and observed ¹⁹F spectra .
- Crystallographic refinement: High-resolution X-ray data (e.g., mean C–C bond length = 0.003 Å) validate bond angles and distances, resolving ambiguities in DFT-optimized geometries .
- Isotopic labeling: Introducing ¹³C or ¹⁵N labels in the pyrazole ring helps assign overlapping signals in complex NMR spectra .
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions, and what strategies mitigate undesired side reactions?
- Answer:
- Steric and electronic effects: The bulky iodine atom slows transmetallation in Suzuki-Miyaura couplings. Using electron-deficient aryl boronic acids and Pd(PPh₃)₄ improves reaction rates .
- Protection-deprotection: Temporary protection of the acetic acid moiety (e.g., as a methyl ester) prevents coordination with catalysts during coupling steps .
- Radical scavengers: Adding TEMPO suppresses iodine-mediated radical pathways that lead to byproducts .
Methodological Considerations
Q. What separation techniques are optimal for purifying this compound from reaction mixtures?
- Answer:
- Flash chromatography: Silica gel with gradient elution (hexane/ethyl acetate) effectively separates iodinated pyrazoles from unreacted starting materials .
- Recrystallization: Mixtures of DMF and acetic acid yield high-purity crystals (≥98% by HPLC) by exploiting solubility differences between the product and impurities .
Q. How can researchers validate the biological relevance of this compound in early-stage drug discovery?
- Answer:
- In vitro assays: Screen against target enzymes (e.g., kinases) using fluorescence polarization to measure binding affinity (IC₅₀) .
- Metabolic stability studies: Incubate with liver microsomes to assess susceptibility to cytochrome P450-mediated oxidation, particularly at the difluoroethyl group .
- Toxicity profiling: Use EPA DSSTox databases to predict mutagenicity based on structural analogs (e.g., pyrazole-acetamide derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
